

## Technical Support Center: Enhancing the Thermostability of BNTX mRNA Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619722 | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the thermostability of **BNTX** and other mRNA vaccine formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary factors contributing to the thermal instability of mRNA-LNP vaccine formulations?

A1: The thermal instability of mRNA-Lipid Nanoparticle (LNP) formulations is a significant challenge, primarily due to the inherent fragility of both the mRNA molecule and the LNP structure.[1][2][3] Key contributing factors include:

- mRNA Degradation: The mRNA molecule is susceptible to hydrolysis of its phosphodiester backbone, particularly in the presence of water and at elevated temperatures.[2][4][5] This chemical degradation can lead to a loss of mRNA integrity, impacting the vaccine's potency. [6][7]
- LNP Instability: The lipid components of the LNP are prone to physical and chemical instability.[6]

## Troubleshooting & Optimization





- Physical Instability: This includes aggregation, fusion, and leakage of the encapsulated mRNA, which can be exacerbated by temperature fluctuations and freeze-thaw cycles.
   [8]
- Chemical Instability: Lipids, especially unsaturated ones, are susceptible to oxidation and hydrolysis, which can alter the LNP's structure and function.[5][7][9]
- Interactions between Components: Interactions between the mRNA and the lipid components, as well as with other excipients in the formulation, can also affect overall stability.[6]

Q2: What are the main strategies to improve the thermostability of mRNA vaccine formulations?

A2: Several strategies are being explored to enhance the thermostability of mRNA vaccines, aiming to reduce the reliance on ultra-cold chain storage.[10] These approaches can be broadly categorized as:

- Lyophilization (Freeze-Drying): This is a widely adopted technique to convert the liquid vaccine into a stable dry powder, significantly improving long-term storage stability at refrigerated (2-8°C) and even room temperatures.[9][11][12][13][14][15][16]
- Lipid Nanoparticle (LNP) Formulation Optimization: The composition of the LNP is critical. This includes optimizing the type and ratio of ionizable lipids, helper lipids (e.g., DSPC), cholesterol, and PEGylated lipids to create a more stable particle.[17][18][19]
- Excipient Selection: The addition of specific non-lipid excipients plays a crucial role.[20]
  - Cryoprotectants/Lyoprotectants: Sugars like sucrose and trehalose are commonly used to protect the LNPs during freezing and drying.[6][9][13][17]
  - Buffers: The choice of buffer, such as Tris over phosphate-buffered saline (PBS), can significantly impact stability by maintaining an optimal pH.[2][13]
- mRNA Sequence and Structure Engineering: Modifying the mRNA sequence itself, through codon optimization and increasing GC content, can enhance its intrinsic stability.[4][6]
   Designing for more stable secondary structures can also protect against degradation.[4]



- Manufacturing Process Optimization: The method of LNP formation, such as rapid mixing of lipid and mRNA phases, and subsequent purification steps can influence the final product's stability.[10][20]
- Alternative Delivery Technologies: Novel delivery systems like microneedle patches are being developed to provide a thermostable and easily administered vaccine format.[21][22]

Q3: How does lyophilization improve the thermostability of mRNA vaccines?

A3: Lyophilization, or freeze-drying, enhances the stability of mRNA-LNP vaccines by removing water from the formulation through sublimation under low pressure and temperature.[14][15] This process converts the liquid vaccine into a dry powder, which mitigates several degradation pathways:

- Reduces Hydrolysis: By removing water, the primary medium for the hydrolytic degradation of both mRNA and lipids is eliminated.[5]
- Decreases Molecular Mobility: In the solid state, the mobility of molecules is significantly reduced, which slows down chemical reactions and physical changes like aggregation.[15]
- Prevents Ice Crystal Damage: When combined with cryoprotectants, lyophilization minimizes
  the formation of large ice crystals during freezing, which can otherwise damage the LNP
  structure.[8]

The resulting lyophilized product can often be stored for extended periods at 2-8°C or even room temperature, overcoming the need for ultra-cold storage.[9][11][12]

## **Troubleshooting Guides**

Issue 1: LNP Aggregation Observed After Formulation or During Storage

## Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause               | Troubleshooting Step                                                                                                                                                                                                                                                                                            |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal Buffer Composition | The choice of buffer and its pH can significantly influence LNP stability.[13] Consider replacing PBS with a Tris buffer, which has been shown to improve the stability of some formulations.[13] Ensure the pH of the buffer is optimized for the specific ionizable lipid used in your formulation. [1]       |
| Inadequate PEGylation         | Polyethylene glycol (PEG) lipids on the LNP surface provide steric hindrance that prevents aggregation.[6] Review the molar ratio of the PEGylated lipid in your formulation. A slight increase in the PEG-lipid concentration may improve stability, but be aware that excessive PEG can impact efficacy.      |
| Freeze-Thaw Stress            | Repeated freeze-thaw cycles can induce LNP aggregation.[8] If working with a liquid formulation, aliquot the vaccine into single-use volumes to avoid multiple freeze-thaw cycles. For formulations intended for freezing, ensure the inclusion of appropriate cryoprotectants like sucrose or trehalose.[6][9] |
| High LNP Concentration        | Highly concentrated LNP suspensions are more prone to aggregation. If possible, evaluate if a lower concentration is still effective for your application.                                                                                                                                                      |

Issue 2: Low mRNA Encapsulation Efficiency

## Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                | Troubleshooting Step                                                                                                                                                                                                                                                                                                            |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal Mixing Process      | The efficiency of mRNA encapsulation is highly dependent on the mixing process of the lipid (in ethanol) and mRNA (in aqueous buffer) phases.  [20] Ensure rapid and controlled mixing, for example, by using a microfluidic mixing device.  [2] The flow rate ratio of the two phases is a critical parameter to optimize.[23] |
| Incorrect pH of Aqueous Buffer | The ionizable lipid in the LNP formulation is positively charged at an acidic pH, which facilitates complexation with the negatively charged mRNA.[20] Verify that the pH of your aqueous mRNA buffer is sufficiently low (typically around pH 4.0) to ensure the ionization of the lipid.[23]                                  |
| Poor mRNA Quality              | The integrity of the mRNA is crucial for efficient encapsulation.[6] Analyze the integrity of your mRNA stock solution using gel electrophoresis or a similar technique to ensure it is not degraded.                                                                                                                           |
| Inappropriate Lipid Ratios     | The molar ratios of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are critical for proper LNP formation and mRNA encapsulation.[17] Re-evaluate and optimize the lipid composition of your formulation.                                                                                |

Issue 3: Loss of Vaccine Potency After Storage



| Potential Cause                 | Troubleshooting Step                                                                                                                                                                                                                                                                                                               |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| mRNA Degradation                | The mRNA within the LNP may have degraded due to hydrolysis.[2] This is a primary reason for the need for cold storage.[3][24] For liquid formulations, ensure strict adherence to recommended storage temperatures. For improved stability, consider lyophilizing the formulation.[9]                                             |
| LNP Leakage                     | The encapsulated mRNA may have leaked from the LNPs during storage. This can be caused by suboptimal lipid composition or storage conditions.[6] Analyze the amount of free mRNA in your stored samples. If leakage is significant, reformulation with different lipid ratios or the inclusion of stabilizers may be necessary.    |
| Lipid Oxidation/Hydrolysis      | The lipid components of the LNP may have degraded, altering the particle's ability to effectively deliver the mRNA.[9] Ensure high-quality, pure lipids are used in the formulation to minimize impurities that can accelerate degradation.[6] Storing under an inert atmosphere (e.g., argon) can help reduce oxidation.          |
| Suboptimal Lyophilization Cycle | If you are lyophilizing your formulation, an unoptimized cycle can lead to incomplete drying or damage to the LNPs, resulting in poor long-term stability.[14] Ensure the freezing rate, primary drying temperature and pressure, and secondary drying temperature are optimized for your specific formulation and cryoprotectant. |

# Data on Thermostability of Different mRNA Vaccine Formulations



The following tables summarize quantitative data from various studies on the stability of mRNA vaccine formulations under different conditions.

Table 1: Stability of Liquid mRNA-LNP Formulations

| Formulation                                                           | Storage<br>Temperature | Duration          | Key Stability<br>Finding                                                              | Reference |
|-----------------------------------------------------------------------|------------------------|-------------------|---------------------------------------------------------------------------------------|-----------|
| Moderna COVID-<br>19 Vaccine<br>(mRNA-1273)                           | 2-8°C                  | Up to 30 days     | Stable                                                                                | [2]       |
| BioNTech/Pfizer<br>COVID-19<br>Vaccine<br>(BNT162b2) -<br>Tris Buffer | 2-8°C                  | Up to 10 weeks    | Enhanced stability compared to original PBS formulation                               | [7]       |
| CureVac COVID-<br>19 Vaccine<br>(CVnCoV)                              | 5°C                    | At least 3 months | Better thermostability compared to early Moderna/Pfizer vaccines                      | [9]       |
| 80-100 nm<br>mRNA-LNPs                                                | 4°C                    | 6 months          | Showed the lowest degree of lipid degradation compared to larger or smaller particles | [23]      |
| 80-100 nm<br>mRNA-LNPs                                                | -20°C                  | 6 months          | Had better stability compared to other particle size groups                           | [23]      |

Table 2: Stability of Lyophilized mRNA-LNP Formulations



| Formulation                                          | Storage<br>Temperature       | Duration    | Key Stability<br>Finding                                       | Reference |
|------------------------------------------------------|------------------------------|-------------|----------------------------------------------------------------|-----------|
| Lyophilized<br>SARS-CoV-2<br>mRNA-LNP                | 25°C                         | 6 months    | No change in physicochemical properties and bioactivities      | [11]      |
| Lyophilized LNP with RNA                             | Room<br>Temperature          | 8 months    | Retained biophysical properties and in vivo protein expression | [9]       |
| Lyophilized LNP<br>with RNA                          | 4°C                          | 21 months   | Retained biophysical properties and in vivo protein expression | [9]       |
| Lyophilized Rabies Vaccine (protamine- mRNA complex) | 25°C                         | 12 months   | Stable without loss of efficacy                                | [9]       |
| Lyophilized<br>mRNA-LNPs                             | 4°C, 22°C, 37°C              | 12 weeks    | Preserved functionality                                        | [15]      |
| Optimized<br>Lyophilized<br>mRNA-LNPs                | Refrigerated<br>Temperatures | Over 1 year | Maintained LNP characteristics and functionality               | [14][16]  |

## **Experimental Protocols**

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes a general method for producing mRNA-LNPs. The specific lipid composition and ratios should be optimized for the target application.

Materials:



- Ionizable lipid (e.g., SM-102)
- Helper lipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG2000)
- Ethanol (anhydrous)
- mRNA in an acidic aqueous buffer (e.g., pH 4.0 citrate buffer)
- Purification/Diafiltration buffer (e.g., Tris or PBS at neutral pH)
- · Microfluidic mixing device
- Tangential flow filtration (TFF) system for purification

#### Procedure:

- Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[23]
- Prepare mRNA-Aqueous Phase: Dissolve the mRNA in an acidic aqueous buffer (e.g., pH
   4.0) to the desired concentration.[23]
- Microfluidic Mixing: Set up the microfluidic mixing device. Pump the lipid-ethanol phase and the mRNA-aqueous phase through the device at a defined flow rate ratio (e.g., 1:3).[23] The rapid mixing in the microchannels facilitates the self-assembly of the LNPs with encapsulated mRNA.
- Purification and Buffer Exchange: The resulting LNP suspension is then purified and the
  ethanol is removed. This is typically done using tangential flow filtration (TFF). The buffer is
  exchanged to a neutral pH buffer (e.g., Tris or PBS) suitable for in vivo administration and
  storage.
- Sterile Filtration: The purified LNP suspension is passed through a 0.22 μm sterile filter.







 Characterization: Analyze the resulting LNPs for particle size, polydispersity index (PDI), encapsulation efficiency, and mRNA integrity.

Protocol 2: Lyophilization of mRNA-LNP Formulations

This protocol provides a general workflow for lyophilizing mRNA-LNP formulations to enhance their stability.

#### Materials:

- Purified mRNA-LNP suspension
- Cryoprotectant/Lyoprotectant (e.g., sucrose or trehalose)
- Lyophilizer
- Lyophilization vials

#### Procedure:

- Addition of Cryoprotectant: Add the chosen cryoprotectant (e.g., sucrose to a final concentration of 10% w/v) to the purified mRNA-LNP suspension and gently mix.[15]
- Filling Vials: Dispense the formulated LNP suspension into lyophilization vials.
- Freezing: Place the vials in the lyophilizer and initiate the freezing step. The freezing rate and final temperature need to be optimized to ensure uniform ice crystal formation.
- Primary Drying (Sublimation): After freezing, a vacuum is applied to the chamber, and the shelf temperature is raised. This allows the frozen water to sublimate directly from a solid to a vapor. This step is carried out at a low temperature and pressure to avoid melting.
- Secondary Drying (Desorption): Once the bulk of the ice has been removed, the temperature is further increased to remove any residual bound water molecules.
- Stoppering and Sealing: After the drying cycle is complete, the vials are stoppered under vacuum or an inert gas (e.g., nitrogen) and then sealed.



 Reconstitution: Before use, the lyophilized powder is reconstituted with sterile water for injection or a suitable buffer.

## **Visualizations**



#### Click to download full resolution via product page

Caption: Workflow for developing a thermostable lyophilized mRNA-LNP vaccine.



#### Click to download full resolution via product page

Caption: Key factors influencing the thermostability of mRNA vaccine formulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Research on mRNA Lipid Nanoparticle Thermal Stability [eureka.patsnap.com]
- 3. Understanding mRNA vaccine thermal stability | Malvern Panalytical [malvernpanalytical.com]
- 4. Theoretical basis for stabilizing messenger RNA through secondary structure design -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Advances on the Stability of mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Challenges of Storage and Stability of mRNA-Based COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Freeze-Drying of mRNA-LNPs Vaccines: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]



- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pharmtech.com [pharmtech.com]
- 21. consensus.app [consensus.app]
- 22. trilinkbiotech.com [trilinkbiotech.com]
- 23. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size PMC [pmc.ncbi.nlm.nih.gov]
- 24. Why the COVID-19 Vaccine Needs to Be Kept So Cold | Houston Methodist On Health [houstonmethodist.org]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Thermostability of BNTX mRNA Vaccine Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619722#improving-the-thermostability-of-bntx-mrna-vaccine-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com